molecular formula C25H37Cl2N3O4Si B027009 Xinchaunling CAS No. 104672-12-0

Xinchaunling

Cat. No.: B027009
CAS No.: 104672-12-0
M. Wt: 542.6 g/mol
InChI Key: HFWAQHYDTXOLHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cetrorelix acetate involves solid-phase peptide synthesis (SPPS). The process begins with the loading of the first protected amino acid, Fmoc-D-Alanine, onto an acid-sensitive resin . The Fmoc group is then deprotected, and the intermediate is coupled with the required amino acids using suitable coupling agents. The sequence of amino acids includes Fmoc-D-alanine, Fmoc-L-proline, Fmoc-D-arginine (Pbf), Fmoc-L-leucine, Fmoc-D-citrulline, Fmoc-O-tert-butyl-L-tyrosine, Fmoc-O-tert-butyl-L-serine, D-3-(3′-pyridyl)-D-alanine, Fmoc-D-4-chlorophenylalanine, and N-acetyl-D-3-(2-naphthyl)alanine . The protected peptide intermediate is then cleaved from the resin, and the side chain protecting groups are deprotected to yield cetrorelix trifluoroacetate. This intermediate is purified by flash chromatography and converted to cetrorelix acetate by a salt exchange method .

Industrial Production Methods: Industrial production of cetrorelix acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cetrorelix acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is cetrorelix acetate itself, with intermediate products including protected peptide intermediates and cetrorelix trifluoroacetate .

Scientific Research Applications

Cetrorelix acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Xinchaunling, known scientifically as a compound derived from the xanthone family, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is primarily recognized for its presence in various plant species, particularly those belonging to the genus Garcinia. The compound is part of a larger class of xanthones, which are polyphenolic compounds known for their diverse biological effects. Recent studies have highlighted its potential in treating various diseases, including cancer and infectious diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It interacts with bacterial membranes and inhibits the growth of various pathogens. The mechanism involves disrupting cell wall synthesis and affecting membrane integrity, leading to cell lysis.

Anticancer Effects

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to:

  • Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through the activation of caspases.
  • Inhibition of Tumor Growth : It interferes with cancer cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

Cardiovascular Protection

Studies suggest that this compound may offer protective effects against cardiovascular diseases. It shows potential in reducing oxidative stress and inflammation, which are critical factors in cardiovascular pathology.

Research Findings

Recent preclinical studies have focused on the pharmacological effects and applications of this compound. Below are some key findings:

Study Focus Findings
Anticancer ActivityDemonstrated cytotoxicity against human breast cancer cells with an IC50 value of 15 µM.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL.
Molecular DockingCratoxanthone E and morellic acid showed promising binding affinities towards SARS-CoV-2 Mpro with docking scores of -11.2 and -11.0 kcal/mol, respectively.

Case Studies

  • Cancer Treatment : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
  • Infectious Disease : In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.

Properties

IUPAC Name

2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWAQHYDTXOLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37Cl2N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909117
Record name 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104672-12-0
Record name Xinchaunling
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XC-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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